molecular formula C29H36F2N4O5 B12606179 1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-

1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-

Cat. No.: B12606179
M. Wt: 558.6 g/mol
InChI Key: WBZBVVHGSKTEKK-UHFFFAOYSA-N
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Description

This compound is a highly substituted pyrrolidineacetamide derivative with a stereochemically complex structure. Key features include:

  • Core structure: A pyrrolidineacetamide backbone with multiple substituents, including a 3,5-difluorophenylmethyl group, a hydroxy-pyrrolidinyl moiety, and a phenylethyl side chain.
  • Stereochemical complexity: Chiral centers at positions (1S,2R), (2R,4S), and (aS,3S) suggest specificity in target binding.

Properties

Molecular Formula

C29H36F2N4O5

Molecular Weight

558.6 g/mol

IUPAC Name

2-(3-acetamido-2-oxopyrrolidin-1-yl)-N-[3-(3,5-difluorophenyl)-1-hydroxy-1-(4-hydroxypyrrolidin-2-yl)propan-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C29H36F2N4O5/c1-17(36)33-23-9-10-35(29(23)40)26(8-7-18-5-3-2-4-6-18)28(39)34-25(27(38)24-15-22(37)16-32-24)13-19-11-20(30)14-21(31)12-19/h2-6,11-12,14,22-27,32,37-38H,7-10,13,15-16H2,1H3,(H,33,36)(H,34,39)

InChI Key

WBZBVVHGSKTEKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(C1=O)C(CCC2=CC=CC=C2)C(=O)NC(CC3=CC(=CC(=C3)F)F)C(C4CC(CN4)O)O

Origin of Product

United States

Biological Activity

1-Pyrrolidineacetamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, 1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)- , exhibits significant potential in various therapeutic areas including antiviral and anticancer activities.

Anti-HIV Activity

Research indicates that certain pyrrolidineacetamide derivatives can function as allosteric inhibitors of HIV-1 integrase (IN), a critical enzyme for the viral replication cycle. A symmetrical pyrrolidineacetamide derivative demonstrated the ability to bind to a new site on IN, inhibiting its activity and thus preventing HIV replication. This compound exhibited an IC50 of approximately 7.29 μM against IN binding to viral DNA and an EC50 of 40.54 μM against HIV-1 replication in cell cultures . The binding interactions were confirmed through molecular modeling and site-directed mutagenesis studies which identified key residues involved in the binding process (Lys103, Lys173, Thr174) .

Anticancer Activity

The biological activity of pyrrolidineacetamides extends to cancer therapeutics. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class were evaluated for their ability to induce apoptosis in leukemia cells by activating caspase-3 pathways . These compounds displayed selective toxicity towards neoplastic cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 1: Anti-HIV Efficacy

In a study focusing on the anti-HIV properties of pyrrolidineacetamide derivatives, the compound was tested using a surface plasmon resonance (SPR) assay which confirmed its competitive inhibition of IN binding to viral DNA. This study highlighted the importance of structural modifications in enhancing the antiviral efficacy of these compounds .

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of various pyrrolidineacetamides on colon cancer and leukemia cell lines. The results indicated that certain derivatives caused significant DNA fragmentation and apoptosis in cancer cells while demonstrating lower toxicity levels in normal cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring could enhance biological activity.

Data Tables

Biological Activity IC50/EC50 Values Target Cell Line
Anti-HIVIC50: 7.29 μMHIV-1 IntegraseC8166 cells
AnticancerEC50: 40.54 μMCancer Cell ProliferationColon cancer and leukemia lines

Scientific Research Applications

Medicinal Chemistry

1-Pyrrolidineacetamide has been explored for its potential neuroprotective and cognitive-enhancing effects. Research indicates that it may act on neurotransmitter systems, particularly in the context of neurodegenerative diseases and cognitive disorders. Its structural features allow it to interact with various biological targets.

Antiviral Properties

The compound has been studied for its antiviral activity, particularly against HIV. A study demonstrated that a related symmetrical 1-pyrrolidineacetamide could competitively inhibit HIV-1 integrase (IN) binding to viral DNA. The compound exhibited a 50% inhibitory concentration (IC50) of approximately 7.29 μmol/L, highlighting its potential as an anti-HIV agent .

Cognitive Enhancement

Research has shown that derivatives of 1-Pyrrolidineacetamide can enhance cognitive functions. For instance, the analogue PAOPA demonstrated efficacy in preventing social withdrawal induced by NMDA receptor antagonism in animal models, suggesting potential applications in treating schizophrenia and other cognitive impairments .

Chemical Synthesis

In organic chemistry, 1-Pyrrolidineacetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired biological activities.

Uniqueness

1-Pyrrolidineacetamide is unique due to its specific interactions with molecular targets such as HIV-1 integrase and its diverse applications across medicinal chemistry and organic synthesis.

Study on Antiviral Activity

A competitive assay using surface plasmon resonance (SPR) assessed the antiviral properties of a symmetrical variant of 1-Pyrrolidineacetamide. The study concluded that this compound could inhibit HIV replication effectively while maintaining low cytotoxicity levels .

Cognitive Function Enhancement

In a behavioral study involving animal models treated with PAOPA (a derivative), results indicated significant improvements in social interaction time compared to control groups. This suggests the compound's potential utility in addressing negative symptoms associated with psychiatric disorders .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

  • Pyrrolidine Core : Essential for hydrogen-bond interactions with targets like IN or dopamine receptors .
  • Substituent Effects: 3,5-Difluorophenyl: Enhances antiviral potency by mimicking DNA base pairs in IN binding . Hydroxy-Pyrrolidinyl: May confer resistance to metabolic degradation compared to non-hydroxylated analogs .

Preparation Methods

Optical Resolution

Optical resolution is a common method used to separate enantiomers from racemic mixtures. The process typically involves:

  • Starting Material : Racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid.

  • Chiral Base : The use of optically active bases such as (R)-alpha-methylbenzylamine or (S)-alpha-methylbenzylamine to form diastereomeric salts.

  • Crystallization : The diastereomeric salt is crystallized to separate the desired enantiomer from the racemic mixture.

Mixed Anhydride Formation

This method involves the conversion of the carboxylic acid into a mixed anhydride before amidation:

  • Formation of Mixed Anhydride : The chiral alpha-acid is reacted with an alkyl or aryl sulfonyl halogen compound in the presence of a suitable base (e.g., triethylamine) under controlled temperatures (typically between -20°C to 20°C).

  • Amidation Reaction : The mixed anhydride is then reacted with ammonia to yield the desired amide product.

Epimerization

Epimerization can be employed to convert undesired enantiomers back into useful starting materials:

  • Reagents : Acid anhydrides such as acetic anhydride are used to facilitate epimerization.

  • Process : The undesired enantiomer is treated with acid anhydride to yield a mixture of both enantiomers, which can then be resolved again.

Reaction Conditions and Yields

The reaction conditions are critical for the successful synthesis of 1-Pyrrolidineacetamide:

Step Temperature Range Yield (%) Solvent Used
Optical Resolution Room Temperature <50% Toluene
Mixed Anhydride Formation -20°C to 20°C Up to 80% Methylene chloride
Amidation Reaction -10°C to 10°C High yield Methylene chloride
Epimerization Varies (30°C -150°C) Excellent Acetic acid

Recent patents and literature have highlighted various approaches for synthesizing this compound effectively:

  • Patent US7902380B2 outlines a robust process for preparing both (S) and (R) enantiomers from racemic starting materials through optical resolution and mixed anhydride formation.

  • Another method described involves using inexpensive reagents under mild conditions, ensuring high yields and maintaining enantiomeric purity throughout the process.

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